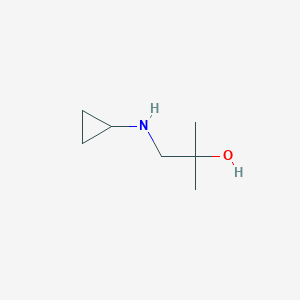
2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate
Overview
Description
2,2,2-Trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate (TFC) is a fluorinated carbamate compound that has been widely used in organic synthesis, pharmaceuticals, and other scientific applications. TFC is a versatile reagent that is used to synthesize a variety of compounds and its unique properties make it an attractive choice for applications in the lab. In
Scientific Research Applications
Fluorinated Compounds in Chemistry
Fluorinated compounds, including those similar in structure to 2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate, play a critical role in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms or fluorinated groups into organic molecules can significantly alter their physical, chemical, and biological properties, enhancing their activity, selectivity, and stability (Koike & Akita, 2016; Grushin, 2011).
Materials Science Applications
In materials science, fluorinated compounds are essential for creating polymers with unique properties, such as high thermal stability, resistance to solvents, and electrical insulation capabilities. These materials find applications in various industries, including electronics, automotive, and aerospace (Liaw et al., 2007; Huang et al., 2007).
Pharmaceutical and Agrochemical Applications
The structural motif found in 2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate is common in the design of bioactive molecules. Fluorinated groups can improve the bioavailability, metabolic stability, and target specificity of pharmaceuticals and agrochemicals. For example, the development of fluorinated analogues of existing bioactive compounds often results in enhanced activity or selectivity towards their biological targets (Johnston et al., 1984).
Analytical and Sensory Applications
Fluorinated compounds are also used in analytical chemistry for the development of sensitive and selective sensors. For instance, fluorinated groups can be part of fluorescent probes or sensors, offering high sensitivity and specificity for detecting various analytes (Yang et al., 2013).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO2/c10-6-3-5(1-2-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBAQGXPKDBHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-chloro-4-fluorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)


![1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1519196.png)




![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)


![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519212.png)
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)